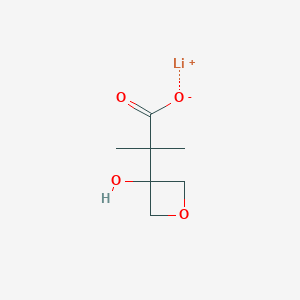
Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, in one of the steps, n-butyl lithium (2.5 M solution in hexanes, 3.8 mL, 9.5 mmol) is added to a reaction mixture at 0 °C and stirred for 30 min . Then, tosyl chloride (1.08 g, 5.70 mmol) is added at 0 °C and stirred . The reaction involves the use of (3-hydroxyoxetan-3-yl)benzoic acid (3.8 g, 17.91 mmol) in DMSO .Molecular Structure Analysis
The molecular structure of “Lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate” is represented by the formula C5H7LiO3. The molecular weight of this compound is 122.05.Chemical Reactions Analysis
The compound is used in the synthesis of Kif18a inhibitors . Kif18a inhibitors are compounds that inhibit the Kinesin Motor Protein KIF18A, which is involved in various disorders or diseases such as cancer, psoriasis, atopic dermatitis, an autoimmune disorder, or inflammatory bowel disease .Wissenschaftliche Forschungsanwendungen
Pharmacogenetic Analysis in Aging
Lithium has been observed to extend longevity in Caenorhabditis elegans through a novel mechanism involving altered expression of genes encoding nucleosome-associated functions. This effect, which includes a significant increase in survival during normal aging, is attributed to the modulation of histone methylation and chromatin structure (McColl et al., 2008).
Circadian Rhythm Regulation
Research indicates lithium's role in stabilizing the circadian rhythm. It acts as an inhibitor of glycogen synthase kinase 3 (GSK3), regulating the orphan nuclear receptor Rev-erbα, a component of the circadian clock, in cultured cells (Yin et al., 2006).
Impact on Cancer Cell Survival
Lithium chloride shows a biphasic dose-dependent effect on human breast cancer cells (MCF-7), influencing cell survival by modulating the apoptotic/anti-apoptotic balance at different concentrations (Suganthi et al., 2012).
Neuroprotection and Alzheimer's Disease
Lithium demonstrates neuroprotective effects by reducing tau phosphorylation, enhancing tau binding to microtubules, and promoting microtubule assembly in human NT2N neurons. This finding is significant for potential interventions in Alzheimer’s disease (Hong et al., 1997).
Anti-Inflammatory Effects
Studies show lithium's anti-inflammatory effects in activated macrophages, intensified when combined with a xanthine-catechin mixture. This suggests potential benefits of lithium in combination with certain nutritional elements for treating bipolar disorder (Barbisan et al., 2017).
Wnt/β-Catenin Signaling in Cementogenesis
Lithium ions, released from bioactive scaffolds, enhance the proliferation and cementogenic differentiation of human periodontal ligament-derived cells, potentially via activation of the Wnt/β-catenin signalling pathway (Han et al., 2012).
Lithium Ion Sensing
A novel optical sensor approach for lithium ion determination has been developed, showcasing the potential for precise lithium monitoring in clinical samples (Citterio et al., 2007).
Eigenschaften
IUPAC Name |
lithium;2-(3-hydroxyoxetan-3-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Li/c1-6(2,5(8)9)7(10)3-11-4-7;/h10H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXAXKXJWQBTNF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C(=O)[O-])C1(COC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11LiO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
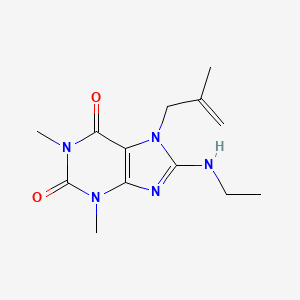
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,6-dimethoxybenzamide](/img/structure/B2889944.png)
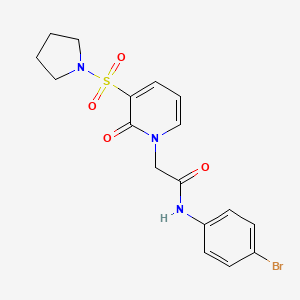
![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)

![(2S)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2889949.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2889951.png)
![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)
![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889953.png)
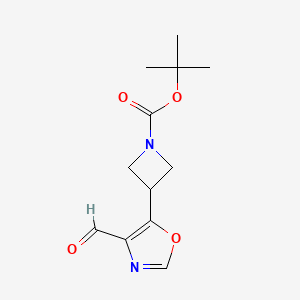
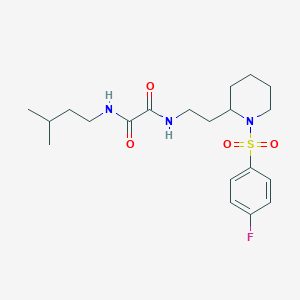
![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)
